Oxidation State & Chemical Stability Advantage Over the Sulfinyl (S=O) Analog
The target compound contains a sulfone group (S=O₂, oxidation state +4), whereas the directly analogous sulfinyl compound (CAS 303985-11-7) contains a sulfoxide (S=O, oxidation state +2). Sulfones are chemically inert toward further oxidation and reduction under standard biological and synthetic conditions, while sulfoxides are susceptible to both oxidative conversion to sulfones and reductive conversion to sulfides. This oxidation-state difference is quantified by the molecular formula shift: target C₁₂H₁₂BrNO₃S (MW 330.2) vs. sulfinyl analog C₁₂H₁₂BrNO₂S (MW 314.2) — a net difference of one oxygen atom (15.99 Da) . In metabolic stability assays, aryl sulfones routinely exhibit >90% remaining after 2 h in human liver microsomes, whereas corresponding sulfoxides can be reduced by hepatic enzymes [1].
| Evidence Dimension | Oxidation state and molecular formula |
|---|---|
| Target Compound Data | Sulfone (S=O₂): C₁₂H₁₂BrNO₃S, MW 330.2 |
| Comparator Or Baseline | Sulfinyl analog (CAS 303985-11-7): C₁₂H₁₂BrNO₂S, MW 314.2 |
| Quantified Difference | ΔMW = +15.99 Da (one additional oxygen); oxidation state +4 vs. +2 |
| Conditions | Molecular formula comparison; metabolic stability inferred from class-level sulfone vs. sulfoxide data. |
Why This Matters
For procurement decisions, the sulfone oxidation state ensures chemical robustness during storage, multi-step synthesis, and biological assays, eliminating the risk of inadvertent redox cycling that plagues sulfoxide-containing intermediates.
- [1] Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. 2001;41:443-470. Class-level metabolic stability of sulfones vs. sulfoxides. View Source
